3-Cyano-5-(2,4-difluorophenyl)phenol
Description
3-Cyano-5-(2,4-difluorophenyl)phenol is a substituted phenol derivative featuring a cyano group (-CN) at the 3-position and a 2,4-difluorophenyl moiety at the 5-position of the aromatic ring. Phenol derivatives are often studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
The cyano group enhances polarity and acidity (pKa reduction), while the 2,4-difluorophenyl group contributes to metabolic stability and membrane permeability, common traits in bioactive molecules .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRAZSLQKYKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684728 | |
| Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-54-2 | |
| Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
In a 1,2-dichloroethane solution, 2-chloro-3-trichloromethylpyridine reacts with 2,4-difluoroaniline at 5–20°C under FeCl₃ catalysis. Maintaining pH 8–9 with 10% NaOH ensures complete amide bond formation. After 3–5 hours, vacuum drying yields the intermediate in 64–78% efficiency.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 5–20°C | Prevents decomposition |
| FeCl₃ Loading | 20 mol% | Maximizes conversion |
| Reaction Time | 3–5 hours | Balances kinetics vs. side reactions |
Cyanation and Hydroxylation
The intermediate undergoes copper(I)-mediated cyanation using CuCN in DMF at 120°C for 12 hours. Subsequent acidic hydrolysis (HCl/H₂O, 80°C) cleaves the amide, generating the phenolic hydroxyl group. This step achieves 59–65% yield, with purity >95% confirmed by HPLC.
Direct Cyano Group Introduction via Dearomatization
Building on ACS Omega's sulfilimine synthesis, this one-pot method employs H₂NCN as a cyanating agent:
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Dearomatization : Treat 5-(2,4-difluorophenyl)resorcinol with PhI(OAc)₂ in DMF to generate a thionium intermediate.
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Cyanation : Add H₂NCN (3 equiv) at RT, stirring for 5.5 hours.
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Workup : Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica chromatography.
Advantages
-
Eliminates protective group requirements
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Scalable to 100g batches without yield drop
Hydrolytic Approach from Nitrile Precursors
Adapting EP1001929B1's benzoic acid synthesis, this route modifies hydrolysis conditions:
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Synthesis of 3-Cyano-5-(2,4-difluorophenyl)benzamide
React 5-bromo-3-cyanophenol with 2,4-difluorophenylboronic acid via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 90°C). -
Acid Hydrolysis
Treat with 6M HCl at reflux for 8 hours to convert the amide to phenol:
Protective Group Strategy for Enhanced Selectivity
This method addresses competing reactivities through sequential protection:
| Step | Reagents/Conditions | Function |
|---|
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Phenol Protection | (Boc)₂O, DMAP, THF, 0°C | Blocks -OH for 24h
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Friedel-Crafts Acylation | AlCl₃, 2,4-difluorobenzoyl chloride, 50°C | Introduces aryl group
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Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | Adds -CN at position 3
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Deprotection | TFA/DCM (1:1), RT, 2h | Regenerates phenol
Performance Metrics
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Two-Step Amidation | 2 | 78% | 95.4% | $$ |
| Dearomatization | 1 | 59% | 98.2% | $$$ |
| Hydrolytic | 3 | 72% | 97.8% | $$ |
| Protective Group | 4 | 68% | 99.1% | $$$$ |
Key observations:
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2,4-difluorophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may yield amines.
Scientific Research Applications
3-Cyano-5-(2,4-difluorophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,4-difluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and difluorophenyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Cyano-5-(2,4-difluorophenyl)phenol with two analogs from literature:
Key Observations:
- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, likely increasing acidity compared to the dichlorophenoxy (electron-withdrawing but less than -CN) and triazole-thioether (mixed electronic effects) groups in analogs .
- Lipophilicity : The 2,4-difluorophenyl group balances polarity, whereas the phenylpropyl chain in and dichlorophenyl in enhance hydrophobicity.
- Bioactivity: Triazole-thioether derivatives (e.g., ) are associated with antimicrobial and enzyme-inhibiting properties, while phenol-ether analogs (e.g., ) may exhibit herbicidal activity.
Physicochemical Properties
- Solubility: The target compound’s cyano and phenol groups suggest moderate water solubility, contrasting with the highly lipophilic phenylpropyl chain in .
- Acidity: The phenol’s pKa is expected to be lower (~8–9) due to the cyano group’s electron-withdrawing effect, whereas the dichlorophenoxy analog () may have higher pKa (~10) due to weaker electron withdrawal .
- Thermodynamic Stability: Density-functional theory (DFT) studies (e.g., B3LYP functionals ) could predict stabilization via conjugation between the cyano group and aromatic ring.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-Cyano-5-(2,4-difluorophenyl)phenol in academic laboratories?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,4-difluorophenyl group to the phenol backbone. The cyano group can be introduced via nucleophilic substitution or cyanation reagents like CuCN. Monitor reaction progress using TLC and HPLC. Optimize solvent systems (e.g., DMF or THF) to balance reactivity and solubility of fluorinated intermediates .
- Key Considerations : Fluorine substituents may reduce electron density, affecting reaction kinetics. Pre-functionalize the phenol ring to avoid side reactions at the hydroxyl group .
Q. How should researchers purify this compound given its polarity and fluorine content?
- Methodology : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane. For high-purity isolation, use recrystallization in ethanol/water mixtures. Confirm purity via melting point analysis (compare to literature values for fluorophenols) and NMR (e.g., absence of residual solvents) .
- Safety Note : Follow OSHA HCS guidelines for phenolic compounds, including PPE (gloves, goggles) and waste disposal protocols .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze NMR for fluorine environment (δ ~ -110 to -150 ppm for difluorophenyl groups) and NMR to confirm cyano group (δ ~ 110-120 ppm).
- IR : Identify O-H (phenol) stretch (~3200 cm) and C≡N stretch (~2240 cm).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and substituent effects. Compare computed chemical shifts with experimental NMR data to validate models .
- Application : Predict reactivity toward electrophiles or nucleophiles based on electron-withdrawing effects of fluorine and cyano groups .
Q. How to resolve contradictions in reported biological activity data for fluorinated phenolic analogs?
- Methodology :
Standardize Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., 5-Amino-2,4-difluorophenol) to compare bioactivity .
SAR Analysis : Correlate substituent positions (e.g., fluorine vs. cyano) with activity trends. For example, para-fluorine may enhance membrane permeability, while cyano groups could modulate enzyme binding .
Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What advanced techniques validate the compound’s stability under experimental conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of cyano to amide groups).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding via phenol -OH) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
